4-Nitro-D-phenylalanine hydrochloride

Description

BenchChem offers high-quality 4-Nitro-D-phenylalanine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitro-D-phenylalanine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

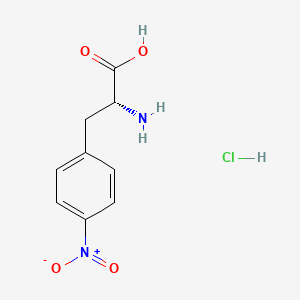

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4.ClH/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPWOQZTJFYSEI-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679918 | |

| Record name | 4-Nitro-D-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147065-06-3 | |

| Record name | 4-Nitro-D-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitro-D-phenylalanine Hydrochloride

This guide provides a comprehensive technical overview of 4-Nitro-D-phenylalanine hydrochloride, a non-canonical amino acid of significant interest in contemporary chemical and biomedical research. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and critical applications of this versatile compound, grounding all information in established scientific principles and methodologies.

Introduction: The Strategic Importance of a Nitrated Amino Acid

4-Nitro-D-phenylalanine is a derivative of the natural amino acid D-phenylalanine, featuring a nitro group (-NO₂) at the para position of the phenyl ring. The introduction of this electron-withdrawing group dramatically alters the molecule's electronic properties, creating a unique building block for chemical synthesis and a powerful tool for biological investigation. Its hydrochloride salt form enhances stability and improves aqueous solubility, making it more amenable to handling and use in various experimental settings.

This compound's utility stems from several key features imparted by the nitro group: it can serve as a chromophore for spectroscopic analysis, a precursor for the corresponding amine via reduction, and, most notably, a bioreductive trigger for hypoxia-activated prodrugs.[1] As such, 4-Nitro-D-phenylalanine hydrochloride is not merely a structural analogue but a functionally distinct molecule with broad applications in peptide chemistry, enzyme analysis, and the development of targeted therapeutics.[2][3]

Core Physicochemical Properties

The fundamental properties of 4-Nitro-D-phenylalanine hydrochloride dictate its behavior in chemical and biological systems. While data for the specific hydrochloride salt of the D-isomer is sparse, its properties can be understood in the context of the well-characterized free amino acid and its L-isomer counterpart.

| Property | Data | Source(s) |

| IUPAC Name | 2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride | [4] |

| Synonyms | H-D-Phe(4-NO₂)-OH·HCl, p-Nitro-D-phenylalanine HCl | [2] |

| CAS Number | 147065-06-3 | [5] |

| Molecular Formula | C₉H₁₁ClN₂O₄ (for the hydrochloride salt) | [5] |

| Molecular Weight | 246.65 g/mol (for the hydrochloride salt) | |

| Appearance | Faintly yellow or beige crystalline powder | [2][6] |

| Melting Point | 214-221 °C (for the monohydrate form) | [2] |

| Optical Rotation | [α]D20 = -7 ± 1° (c=1 in 5N HCl, for monohydrate) | [2] |

| Solubility | Soluble in aqueous acids, DMSO. The hydrochloride form exhibits enhanced water solubility compared to the free amino acid. | [6] |

Synthesis and Characterization

The synthesis of 4-Nitro-D-phenylalanine hydrochloride is typically achieved through the electrophilic nitration of D-phenylalanine, followed by salt formation. The process requires careful control of reaction conditions to ensure regioselectivity and minimize by-product formation.

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of 4-Nitro-D-phenylalanine hydrochloride.

Experimental Protocol: Synthesis via Nitration

This protocol is a representative method adapted from established procedures for the nitration of phenylalanine.[7][8]

-

Acid Mixture Preparation: In a flask submerged in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid (e.g., a 1:2 volume ratio) while stirring, maintaining the temperature below 0 °C.[8] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Nitration Reaction: Slowly add D-phenylalanine powder in portions to the cold, stirred mixed acid. The reaction is highly exothermic; meticulous temperature control at or near 0 °C is critical to favor para-substitution and prevent the formation of dinitrated or oxidized by-products. The reaction is typically stirred for several hours.[8]

-

Quenching and Precipitation: Pour the reaction mixture slowly onto crushed ice. This quenches the reaction and precipitates the product, which is less soluble in the now-diluted acidic solution.

-

Purification: Collect the crude product by filtration. The primary purification is achieved by recrystallization from hot water.[7] This step is crucial for removing unreacted starting material and isomeric by-products.

-

Salt Formation: Dissolve the purified 4-Nitro-D-phenylalanine free base in a suitable solvent like anhydrous ether. Bubble dry hydrogen chloride gas through the solution, or add a saturated solution of HCl in ether. The hydrochloride salt will precipitate out of the non-polar solvent.

-

Final Product Isolation: Collect the precipitated 4-Nitro-D-phenylalanine hydrochloride by filtration, wash with cold anhydrous ether, and dry under a vacuum.

Analytical Characterization

-

¹H NMR Spectroscopy: Confirms the molecular structure. The aromatic region will show a characteristic AA'BB' pattern for the para-substituted ring, distinct from the signals of the starting material.

-

Mass Spectrometry: Verifies the molecular weight of the compound.[4]

-

HPLC (Chiral and Reverse-Phase): Determines the chemical and enantiomeric purity of the final product, which should typically be ≥98%.[2][3]

-

FT-IR Spectroscopy: Shows characteristic peaks for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹), the carboxylic acid, and the amine hydrochloride.

Applications in Drug Development and Research

The unique properties of 4-Nitro-D-phenylalanine hydrochloride make it a valuable component in several advanced research areas.

Peptide Synthesis and Protein Engineering

As a non-canonical amino acid, it is incorporated into peptides to introduce novel functionalities.[2] The nitro group can modulate the peptide's conformation, stability, and receptor-binding affinity. Furthermore, the nitro group can be selectively reduced to an amine, providing a chemical handle for conjugating other molecules, such as fluorophores, cross-linkers, or drug payloads.

Biochemical Assays and Probes

The nitrophenyl group acts as a chromophore, making it useful in colorimetric or UV-Vis-based enzyme assays.[3][6] For instance, it can be incorporated into a peptide substrate for a protease. Cleavage of the peptide can lead to a detectable shift in the absorbance spectrum, allowing for the quantification of enzyme activity.

Hypoxia-Activated Prodrugs (HAPs)

This is one of the most compelling applications. Many solid tumors contain regions of low oxygen (hypoxia).[1] Cellular nitroreductase enzymes, which are often overexpressed in these hypoxic environments, can selectively reduce the nitro group of the compound.[1] This bio-reduction can be engineered to trigger the release of a potent cytotoxic agent specifically at the tumor site, minimizing damage to healthy, oxygenated tissues.[1]

Diagram: Mechanism of Hypoxia-Activated Prodrug Release

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Nitrophenylalanine | C9H10N2O4 | CID 65089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nitro-D-phenylalanine hydrochloride | 147065-06-3 [m.chemicalbook.com]

- 6. 4-NITRO-DL-PHENYLALANINE | 2922-40-9 [chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Nitro-D-phenylalanine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-D-phenylalanine hydrochloride is a non-proteinogenic amino acid derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a synthetic building block, its unique structural features—specifically the presence of a nitro group on the phenyl ring and its D-enantiomeric configuration—offer a versatile platform for the design and synthesis of novel peptides and peptidomimetics with tailored biological activities.

The electron-withdrawing nature of the nitro group can modulate the electronic properties of the aromatic ring, influencing molecular interactions and potentially enhancing binding affinities to biological targets. Furthermore, the nitro group can serve as a chemical handle for further functionalization or as a spectroscopic probe. The D-configuration of the amino acid provides inherent resistance to enzymatic degradation by proteases, a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles. This guide provides a comprehensive overview of the core technical aspects of 4-Nitro-D-phenylalanine hydrochloride, including its chemical structure, physicochemical properties, a detailed protocol for its application in solid-phase peptide synthesis, and essential safety information.

Chemical Structure and Identification

The definitive identification of 4-Nitro-D-phenylalanine hydrochloride is crucial for its proper application and for ensuring the reproducibility of experimental results.

Chemical Name: (2R)-2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride Synonyms: 4-NO2-D-phe.hcl, H-D-Phe(4-NO2)-OH·HCl, (R)-4-Nitrophenylalanine Hydrochloride[1] CAS Number: 147065-06-3 [1]

The structure consists of a D-phenylalanine core with a nitro (-NO2) group substituted at the para (4-position) of the phenyl ring. The amine and carboxylic acid functional groups are present as a hydrochloride salt.

Physicochemical Properties

The physicochemical properties of 4-Nitro-D-phenylalanine hydrochloride are essential for its handling, storage, and application in various experimental settings. While specific data for the hydrochloride salt is not extensively reported, the properties of the closely related monohydrate and free amino acid forms provide valuable insights.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁ClN₂O₄ | - |

| Molecular Weight | 246.65 g/mol | - |

| Appearance | Expected to be a faintly yellow to off-white powder | [2] |

| Melting Point | Data for the hydrochloride is not available. 4-Nitro-D-phenylalanine monohydrate melts at 214-221 °C. The L-form monohydrate melts at 245-251 °C. The DL-form melts at 236-237 °C. | [2][3][4] |

| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and DMF, similar to other amino acid hydrochlorides. The free DL-amino acid is reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [4] |

| Optical Rotation | Data for the hydrochloride is not available. For 4-Nitro-D-phenylalanine monohydrate: [α]D²⁰ = -7 ± 1° (c=1 in 5N HCl). For the L-form: [α]D²⁰ = +6.0 ± 1.5º (c=1 in 5N HCl). | [2][5] |

Note: The data presented in the table is largely based on related compounds and should be used as a guideline. Experimental verification of the properties for 4-Nitro-D-phenylalanine hydrochloride is recommended.

Synthesis of 4-Nitro-D-phenylalanine

The synthesis of 4-nitrophenylalanine derivatives typically involves the nitration of the corresponding phenylalanine enantiomer. A common method employs a mixture of concentrated sulfuric acid and nitric acid at controlled low temperatures.[4] The general reaction scheme is as follows:

Figure 2. General synthesis pathway for 4-Nitro-D-phenylalanine hydrochloride.

This electrophilic aromatic substitution reaction primarily yields the para-substituted product due to the directing effects of the alkyl substituent on the benzene ring. Subsequent treatment with hydrochloric acid affords the hydrochloride salt.

Application in Solid-Phase Peptide Synthesis (SPPS)

4-Nitro-D-phenylalanine is a valuable building block in solid-phase peptide synthesis (SPPS), particularly when using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The Fmoc protecting group on the α-amino group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups or the linkage to the solid support.[6]

Workflow for Incorporation of Fmoc-4-Nitro-D-phenylalanine into a Peptide Chain

Figure 3. A typical cycle for the incorporation of Fmoc-4-Nitro-D-phenylalanine in SPPS.

Detailed Experimental Protocol: Incorporation of Fmoc-4-Nitro-D-phenylalanine

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing a 4-Nitro-D-phenylalanine residue using Fmoc/tBu chemistry.

Materials and Reagents:

-

Fmoc-protected amino acids (including Fmoc-4-Nitro-D-phenylalanine-OH)

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

N,N'-Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other suitable coupling reagent

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIPS)

-

Dithiothreitol (DTT) (if applicable)

-

Water, deionized

-

Diethyl ether, anhydrous

Protocol Steps:

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3-5 equivalents of Fmoc-4-Nitro-D-phenylalanine-OH and a near-equimolar amount of a coupling agent (e.g., HBTU) in a minimal amount of DMF.

-

Add 6-10 equivalents of DIEA to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test.

-

-

Washing:

-

After the coupling is complete (as indicated by a negative Kaiser test), drain the reaction solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

-

Repeat Cycle:

-

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

-

-

Final Deprotection and Cleavage:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Wash the resin with DMF and then with DCM, and dry the resin under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% water). The composition of the cocktail may vary depending on the amino acid composition of the peptide.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether several times.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

-

Safety and Handling

-

General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[2]

-

First Aid:

-

In case of skin contact: Wash with soap and water.

-

In case of eye contact: Rinse with plenty of water.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water. Seek medical attention if you feel unwell.

-

It is imperative to consult the Safety Data Sheet for any specific reagents used in conjunction with 4-Nitro-D-phenylalanine hydrochloride and to follow all institutional safety guidelines.

Conclusion

4-Nitro-D-phenylalanine hydrochloride is a valuable and versatile building block for researchers and professionals in drug discovery and peptide chemistry. Its unique electronic and steric properties, combined with the inherent proteolytic resistance of the D-amino acid configuration, make it an attractive component for the design of novel therapeutic peptides. A thorough understanding of its chemical identity, physicochemical properties, and appropriate handling procedures is essential for its successful application in the laboratory. The detailed protocol for its incorporation into peptides via SPPS provides a practical framework for its use in creating custom peptides with potentially enhanced biological activity and stability. As research in peptide-based therapeutics continues to advance, the utility of specialized amino acids like 4-Nitro-D-phenylalanine hydrochloride is expected to grow, paving the way for the development of next-generation drugs.

References

-

Chem-Impex. 4-Nitro-D-phenylalanine monohydrate. [Online]. Available: [Link]

-

Chem-Impex. 4-Nitro-L-phenylalanine. [Online]. Available: [Link]

-

Chem-Impex. 4-Nitro-DL-phenylalanine hydrate. [Online]. Available: [Link]

-

PubChem. 4-Nitrophenylalanine. [Online]. Available: [Link]

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Online]. Available: [Link]

-

ResearchGate. Solubility of L-Phenylalanine in Aqueous Solutions. [Online]. Available: [Link]

- Google Patents. CN102010345A - Method for preparing D-phenylalanine through dynamic kinetic resolution. [Online].

-

ResearchGate. The IR spectrum of N-(p-nitrobenzoyl) -Lphenylalanine (IV). [Online]. Available: [Link]

-

ResearchGate. FT-IR spectra of phenylalanine: pure (in black) and in water (in red). [Online]. Available: [Link]

-

Syntegra. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Online]. Available: [Link]

-

ResearchGate. Methods and protocols of modern solid phase peptide synthesis. [Online]. Available: [Link]

-

The Royal Society of Chemistry. Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand Qing-Xiang. [Online]. Available: [Link]

-

ResearchGate. The 1 H-NMR spectrum of N-(p-nitrobenzoyl)-L --phenylalanine (IV). [Online]. Available: [Link]

-

Breckland Scientific Supplies Ltd. Dl-Phenylalanine - SAFETY DATA SHEET. [Online]. Available: [Link]

-

Oldfield Group Website - University of Illinois. A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in. [Online]. Available: [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Online]. Available: [Link]

-

ResearchGate. Study on the synthesis of L-4-nitrophenylalanine. [Online]. Available: [Link]

-

Taylor & Francis Online. A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. [Online]. Available: [Link]

-

ACMEC Biochemical. H-D-Phe(4-NO2)-OH.HCl. [Online]. Available: [Link]

Sources

- 1. 4-Nitrophenylalanine | C9H10N2O4 | CID 65089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-NITRO-DL-PHENYLALANINE | 2922-40-9 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-Nitro-D-phenylalanine Hydrochloride

This guide provides a comprehensive technical overview of 4-Nitro-D-phenylalanine hydrochloride, a critical non-canonical amino acid derivative for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, synthesis, analytical validation, and key applications, offering field-proven insights into its utility.

Introduction: The Strategic Importance of a Nitrated Amino Acid

4-Nitro-D-phenylalanine hydrochloride is the hydrochloride salt form of 4-Nitro-D-phenylalanine, a synthetic derivative of the essential amino acid D-phenylalanine. The introduction of a nitro group onto the phenyl ring at the para-position fundamentally alters the molecule's electronic, steric, and spectroscopic properties compared to its endogenous counterpart. This modification transforms it from a simple building block into a versatile tool for chemical biology, peptide chemistry, and pharmaceutical development. Its D-chiral configuration is particularly significant for designing peptides and peptidomimetics with enhanced stability against enzymatic degradation. This guide serves as a foundational resource for leveraging this compound's unique characteristics in advanced scientific applications.

Section 1: Core Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is paramount for its successful application. The hydrochloride salt form enhances solubility in aqueous media and improves handling and stability compared to the free amino acid.

| Property | Value | Source |

| Chemical Name | (2R)-2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride | |

| Synonyms | H-D-Phe(4-NO2)-OH·HCl, 4-NO2-D-phe.hcl | [1] |

| CAS Number | 147065-06-3 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O₄·HCl | |

| Molecular Weight | 246.65 g/mol | Calculated |

| Appearance | White to faintly yellow powder | [3][4] |

| Purity | Typically ≥97% | |

| Storage Conditions | 0–8 °C, protect from light and moisture | [3][4] |

Note: The molecular weight is calculated by adding the molecular weight of 4-Nitro-D-phenylalanine (210.19 g/mol ) and hydrochloric acid (36.46 g/mol ).

The presence of the nitro group makes the compound a strong chromophore, which is highly advantageous for UV-based quantification in analytical techniques like HPLC.[5][6]

Section 2: Synthesis and Purification Workflow

The synthesis of 4-Nitro-D-phenylalanine is a classic example of electrophilic aromatic substitution, followed by conversion to its hydrochloride salt. Understanding this process is key to appreciating potential impurities and informing quality control strategies.

Causality Behind the Synthesis Protocol

The primary synthesis route involves the nitration of D-phenylalanine.[7][8] The choice of a mixed acid system (concentrated sulfuric and nitric acids) is critical. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is conducted at low temperatures (e.g., 0°C) to control the exothermic reaction and minimize the formation of dinitrated and other isomeric byproducts. The para-position is the major product due to the ortho,para-directing nature of the alkyl substituent on the benzene ring. Following nitration, simple treatment with hydrochloric acid in a suitable solvent yields the target hydrochloride salt.

Experimental Protocol: Synthesis

-

Nitration of D-Phenylalanine:

-

Slowly add D-phenylalanine to pre-chilled concentrated sulfuric acid at 0°C with constant stirring until fully dissolved.

-

Prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid (e.g., 2:1 v/v) and cool it to 0°C.[8]

-

Add the nitrating mixture dropwise to the D-phenylalanine solution, maintaining the temperature at or below 0°C.

-

Allow the reaction to stir for 2-3 hours at 0°C.[8]

-

Quench the reaction by pouring it slowly over crushed ice.

-

Neutralize the solution carefully with a base (e.g., ammonium hydroxide) to precipitate the crude 4-Nitro-D-phenylalanine.

-

Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallization from water can be performed for further purification.[7]

-

-

Conversion to Hydrochloride Salt:

-

Suspend the purified 4-Nitro-D-phenylalanine in a suitable organic solvent (e.g., diethyl ether or ethanol).

-

Bubble dry hydrogen chloride gas through the suspension or add a stoichiometric amount of concentrated HCl.

-

Stir until precipitation of the hydrochloride salt is complete.

-

Filter the solid product, wash with the solvent, and dry under vacuum to yield 4-Nitro-D-phenylalanine hydrochloride.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-Nitro-D-phenylalanine HCl.

Section 3: Analytical Characterization and Quality Control

Rigorous analytical validation is non-negotiable to ensure the identity, purity, and stereochemical integrity of the material. Each analytical technique provides a unique and complementary piece of information, creating a self-validating quality control system.

| Parameter | Method | Purpose | Typical Specification |

| Identity | ¹H NMR, ¹³C NMR | Confirms the chemical structure and absence of isomeric impurities. | Spectrum conforms to reference.[8] |

| Purity | Reverse-Phase HPLC | Quantifies the percentage of the main component and detects impurities. | ≥98% (by area %)[4][6] |

| Enantiomeric Purity | Chiral HPLC or Optical Rotation | Confirms the correct D-stereoisomer and quantifies the L-enantiomer. | [α]D²⁰ = -7 ± 1° (c=1 in 5N HCl) for monohydrate form[3] |

| Molecular Mass | Mass Spectrometry (MS) | Confirms the molecular weight of the parent ion. | Matches theoretical mass ± tolerance. |

Experimental Protocol: HPLC Purity Assay

-

Standard Preparation: Prepare a stock solution of 1 mg/mL 4-Nitro-D-phenylalanine hydrochloride in a suitable diluent (e.g., 50:50 acetonitrile:water).

-

Sample Preparation: Prepare the sample to be tested at the same concentration.

-

Chromatographic Conditions:

-

Column: C18 Reverse-Phase, 250 x 4.6 mm, 5 µm.[7]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV at 280 nm (due to the strong absorbance of the nitro group).[7]

-

-

Analysis: Inject the standard and sample solutions. Calculate purity based on the relative peak area of the main component.

Quality Control Workflow Diagram```dot

Caption: The relationship between the compound and its primary applications.

Conclusion

4-Nitro-D-phenylalanine hydrochloride is a powerful and versatile synthetic amino acid. Its value lies in the strategic placement of a nitro group on the D-enantiomer of phenylalanine, creating a molecule with unique spectroscopic, chemical, and biological properties. For researchers in peptide chemistry, enzymology, and drug discovery, a comprehensive understanding of its properties, synthesis, and analytical validation is essential for unlocking its full potential to advance scientific discovery.

References

-

Global Substance Registration System (GSRS). 4-NITRO-D-PHENYLALANINE METHYL ESTER HYDROCHLORIDE. [Link]

-

Sengupta, S., & Deb, S. (2006). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. Organic Preparations and Procedures International, 38(4), 404-407. [Link]

-

PubChem. 4-Nitrophenylalanine. [Link]

-

Wang, Y., et al. (2012). Study on the synthesis of L-4-nitrophenylalanine. Advanced Materials Research, 550-553, 633-636. [Link]

Sources

- 1. 4-Nitro-D-phenylalanine hydrochloride | 147065-06-3 [amp.chemicalbook.com]

- 2. 4-Nitro-D-phenylalanine hydrochloride | 147065-06-3 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-NITRO-DL-PHENYLALANINE | 2922-40-9 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

synthesis and purification of 4-Nitro-D-phenylalanine hydrochloride

An In-depth Technical Guide to the Synthesis and Purification of 4-Nitro-D-phenylalanine Hydrochloride

This guide provides a comprehensive overview of the , a critical building block for researchers, chemists, and professionals in drug development. The methodologies detailed herein are grounded in established chemical principles, offering practical insights into procedural choices and validation checkpoints to ensure scientific integrity.

Introduction: The Scientific Value of 4-Nitro-D-phenylalanine

4-Nitro-D-phenylalanine is a non-canonical amino acid derivative that serves as an invaluable tool in biochemical and pharmaceutical research.[1][2] The incorporation of a nitro group onto the phenyl ring of D-phenylalanine introduces unique electronic and steric properties, making it a versatile building block in peptide synthesis to create novel therapeutic agents.[1][2] It is frequently used to study protein interactions, enzyme mechanisms, and to develop peptides with enhanced stability and efficacy.[1][2] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various applications.

Core Synthesis: Nitration of D-Phenylalanine

The primary and most established method for synthesizing 4-Nitro-phenylalanine is through the electrophilic aromatic substitution (nitration) of the corresponding phenylalanine enantiomer. This process leverages a potent nitrating agent, typically a mixture of concentrated sulfuric and nitric acids, to introduce a nitro group (NO₂) predominantly at the para position of the benzene ring.

Causality of Reagent Choice:

-

Sulfuric Acid (H₂SO₄): Acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction.

-

Nitric Acid (HNO₃): Serves as the source of the nitro group.

-

Low Temperature (0-5°C): The nitration of activated rings like phenylalanine is a highly exothermic and rapid reaction. Maintaining a low temperature is critical to control the reaction rate, prevent overheating, and minimize the formation of undesired byproducts, such as dinitrated products and ortho-isomers.[3][4]

The overall reaction mechanism is depicted below.

Diagram: Synthesis of 4-Nitro-D-phenylalanine

Caption: Nitration of D-Phenylalanine to form 4-Nitro-D-phenylalanine.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis, purification, and salt formation.

Part A: Synthesis of 4-Nitro-D-phenylalanine

This protocol is adapted from established methods for the nitration of phenylalanine.[3][4]

Step-by-Step Methodology:

-

Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath, cautiously add 16 mL of concentrated sulfuric acid (95-98%). Once cooled to 0°C, slowly add 3.0 mL of concentrated nitric acid (90%) dropwise while stirring vigorously. Maintain the temperature at or below 0°C throughout the addition.

-

Addition of D-Phenylalanine: To the cold, stirring nitrating mixture, add 10.0 g of D-phenylalanine in small portions over 30-45 minutes. The rate of addition must be controlled to keep the internal temperature of the reaction mixture between 0°C and 5°C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 15-20 minutes to ensure the reaction proceeds to completion.[4]

-

Quenching: Carefully and slowly pour the reaction mixture over a stirred slurry of approximately 200 g of crushed ice. This step quenches the reaction and dilutes the strong acid mixture.

-

Neutralization and Precipitation: The resulting acidic solution is diluted with water to a total volume of about 700 mL. The solution is then carefully neutralized by the slow addition of an aqueous solution of ammonium hydroxide or sodium carbonate until the pH reaches approximately 5.5-6.0, the isoelectric point of 4-Nitrophenylalanine. The product will precipitate as a faintly yellow solid.

-

Isolation of Crude Product: The precipitated solid is collected by vacuum filtration, washed with two portions of cold deionized water, and then with a small amount of cold 95% ethanol.[4] The crude product is then dried under a vacuum. A typical yield for this reaction is in the range of 60-70%.[3]

Part B: Purification by Recrystallization

Recrystallization is a powerful technique for purifying the crude product by removing unreacted starting material and isomeric byproducts. Water is an effective solvent for this purpose.[4][5]

Step-by-Step Methodology:

-

Dissolution: Transfer the crude, dried 4-Nitro-D-phenylalanine to a suitable Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling with stirring to fully dissolve the solid. Add more water in small portions if necessary until a clear solution is obtained at the boiling point.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step prevents premature crystallization of the product.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. As the solution cools, the solubility of the product decreases, leading to the formation of crystals. For optimal crystal size and purity, avoid rapid cooling. Once at room temperature, the flask can be placed in an ice bath to maximize product recovery.

-

Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small volume of ice-cold deionized water, and dry them thoroughly under vacuum. The expected product is a faintly yellow powder.[1]

Part C: Formation of 4-Nitro-D-phenylalanine Hydrochloride

Conversion to the hydrochloride salt improves the compound's handling and solubility characteristics.

Step-by-Step Methodology:

-

Dissolution: Suspend the purified 4-Nitro-D-phenylalanine in a minimal amount of a suitable solvent like diethyl ether or ethanol.

-

Acidification: Bubble dry hydrogen chloride (HCl) gas through the stirred suspension.[5] Alternatively, a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) can be added dropwise.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by vacuum filtration, washed with a small amount of the solvent (e.g., diethyl ether) to remove any excess HCl, and then dried under vacuum.

Diagram: Overall Synthesis and Purification Workflow

Caption: Workflow from starting material to final purified hydrochloride salt.

Quality Control and Characterization

To ensure the final product meets the required standards for research and development, a series of analytical checks are necessary. High-Performance Liquid Chromatography (HPLC) is essential for confirming purity and, with a chiral column, for verifying enantiomeric excess.[1]

Table: Physicochemical Properties of 4-Nitro-D-phenylalanine Derivatives

| Property | 4-Nitro-D-phenylalanine Monohydrate | 4-Nitro-DL-phenylalanine |

| Molecular Formula | C₉H₁₀N₂O₄·H₂O[1] | C₉H₁₀N₂O₄ |

| Molecular Weight | 228.2 g/mol [1] | 210.19 g/mol [6] |

| Appearance | Faintly yellow powder[1] | Powder[6] |

| Melting Point | 214-221 °C[1] | 236-237 °C (dec.)[6] |

| Optical Rotation [α]D | -7 ± 1° (c=1 in 5N HCl)[1] | Not Applicable |

| Purity (Typical) | ≥ 99.5% (HPLC)[1] | ≥ 98%[6] |

| CAS Number | 56613-61-7[1] | 2922-40-9[6] |

Note: The properties of the specific D-hydrochloride salt (CAS 147065-06-3) are less commonly published but would be confirmed by the analytical methods described.[7]

Conclusion

The synthesis of 4-Nitro-D-phenylalanine hydrochloride via nitration of D-phenylalanine is a robust and well-established method. Success hinges on careful control of reaction conditions, particularly temperature, to maximize the yield of the desired para-isomer and ensure safety. Subsequent purification by recrystallization is a critical step to achieve the high purity required for applications in peptide synthesis and drug discovery. The self-validating checkpoints, from reaction monitoring to final analytical characterization, ensure the production of a reliable and high-quality chemical reagent.

References

-

Sengupta, S., & Deb, S. (2003). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. Synthetic Communications, 33(11), 1829-1832. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65089, 4-Nitrophenylalanine. Retrieved from [Link]

-

Wang, Y., et al. (2011). Study on the synthesis of L-4-nitrophenylalanine. ResearchGate. Available from: [Link]

-

Houghten, R. A., & Rapoport, H. (1974). Synthesis of pure p-chlorophenyl-L-alanine form L-phenylalanine. Journal of Medicinal Chemistry, 17(5), 556-558. Available from: [Link]

-

PrepChem. (n.d.). Synthesis of N-phenoxyacetyl-4-nitro-L-phenylalanine. Retrieved from [Link]

- Google Patents. (n.d.). CN102234241A - Chemical synthesis method of chiral D-phenylalanine.

-

PrepChem. (n.d.). Synthesis of p-nitrophenylalanine. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Selective Crystallization of the Metastable Anhydrate Form in the Enantiotropic Pseudo-Dimorph System of l-Phenylalanine. Retrieved from [Link]

Sources

A Technical Guide to 4-Nitro-D-phenylalanine Hydrochloride for Advanced Research and Drug Development

This guide provides an in-depth technical overview of 4-Nitro-D-phenylalanine hydrochloride, a critical non-canonical amino acid for researchers, medicinal chemists, and drug development professionals. We will delve into its commercial availability, quality considerations, and practical applications, with a focus on peptide synthesis and its role in modern drug discovery. The information presented herein is curated to provide not just procedural steps, but also the scientific rationale behind them, ensuring a blend of theoretical knowledge and actionable protocols.

The Strategic Importance of 4-Nitro-D-phenylalanine in Drug Discovery

4-Nitro-D-phenylalanine is a derivative of the natural amino acid phenylalanine, distinguished by two key modifications: a nitro group at the fourth position of the phenyl ring and a D-chiral configuration. These features are not merely incremental changes; they impart unique chemical properties that are highly advantageous in the design of novel therapeutics.

The incorporation of unnatural amino acids like 4-Nitro-D-phenylalanine into peptide-based drugs can significantly enhance their therapeutic properties.[][][3] D-amino acids, for instance, can dramatically increase the stability of peptides against enzymatic degradation in the body, a major hurdle for natural L-peptide drugs.[3] The nitro group, a strong electron-withdrawing group, can modulate the electronic properties of the phenyl ring, influencing molecular interactions and serving as a chemical handle for further modifications.[4][5][6] Its presence can also be leveraged for analytical purposes, as it acts as a chromophore.[6]

This unique combination of stability and functionality makes 4-Nitro-D-phenylalanine a valuable building block in the synthesis of peptides with improved pharmacokinetic profiles and novel biological activities.[3][4][5]

Commercial Suppliers and Quality Considerations

The selection of a reliable commercial supplier for 4-Nitro-D-phenylalanine hydrochloride is a critical first step in any research or development workflow. The purity and characterization of the starting material directly impact the success of subsequent synthetic efforts and the reproducibility of experimental results. Below is a comparative table of prominent suppliers and their typical product specifications.

| Supplier | Product Name | CAS Number | Purity | Form | Notes |

| Sigma-Aldrich (Combi-Blocks) | 4-Nitro-D-phenylalanine hydrochloride | 147065-06-3 | 97% | Solid | Synonym: (2R)-2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride. |

| Chem-Impex | 4-Nitro-D-phenylalanine monohydrate | 56613-61-7 | ≥ 99.5% (HPLC, Chiral purity) | Faintly yellow powder | Note that this is the monohydrate form, not the hydrochloride salt.[5] |

| Tokyo Chemical Industry (TCI) | N-(tert-Butoxycarbonyl)-4-nitro-D-phenylalanine | 61280-75-9 | >98.0%(HPLC) | Solid | This is the Boc-protected form, suitable for Boc-SPPS. |

| Sigma-Aldrich (Accela ChemBio) | 4-Nitro-DL-phenylalanine Hydrate | 207569-25-3 | 98% | White to brown solid | This is the racemic (DL) form.[7] |

Expert Insight: When selecting a supplier, it is imperative to obtain and scrutinize the Certificate of Analysis (CoA) for the specific lot you intend to purchase. Key parameters to verify include:

-

Purity: Assessed by methods like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR).

-

Chiral Purity: Crucial for ensuring the stereochemical integrity of your final peptide. Enantiomeric excess should be high.

-

Identity Confirmation: Verified by techniques such as NMR and Mass Spectrometry (MS).

-

Residual Solvents and Water Content: Important for accurate weighing and reaction stoichiometry.

Hydrochloride Salt vs. Other Forms

The hydrochloride salt of 4-Nitro-D-phenylalanine is often preferred for its improved solubility in aqueous and polar organic solvents commonly used in peptide synthesis. It also tends to be a stable, crystalline solid, which facilitates handling and weighing. The free amino acid or its monohydrate form are also available and may be suitable for specific applications, but may have different solubility profiles. For solid-phase peptide synthesis (SPPS), the N-terminally protected forms (e.g., Fmoc or Boc) are required.

Application in Solid-Phase Peptide Synthesis (SPPS)

The most prominent application of 4-Nitro-D-phenylalanine is in SPPS, a cornerstone technique for the chemical synthesis of peptides.[8][9][10][11] The following section provides a detailed, step-by-step protocol for the incorporation of Fmoc-D-Phe(4-NO2)-OH into a peptide chain using the widely adopted Fmoc/tBu strategy.

Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

The iterative process of adding an amino acid to a growing peptide chain on a solid support is illustrated in the workflow diagram below.

Sources

- 3. biosynth.com [biosynth.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 11. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

stability and storage conditions for 4-Nitro-D-phenylalanine hydrochloride

An In-depth Technical Guide: Optimizing the Integrity of 4-Nitro-D-phenylalanine hydrochloride: A Guide to Stability and Storage

Introduction

4-Nitro-D-phenylalanine hydrochloride is a specialized amino acid derivative utilized by researchers in pharmaceutical development and biochemical research.[1] Its applications range from serving as a key intermediate in the synthesis of novel therapeutics, particularly those targeting neurological disorders, to its use in peptide synthesis to enhance the stability and efficacy of peptide-based drugs.[1][2] The presence of the nitro group on the phenyl ring imparts unique chemical properties, including a strong chromophore for UV detection and altered electronic characteristics that are invaluable for studying protein interactions and enzyme mechanisms.[3][4] However, these same properties necessitate a rigorous understanding of the compound's stability to ensure experimental reproducibility, maintain purity, and guarantee safety. This guide provides a comprehensive overview of the core stability profile, potential degradation pathways, and field-proven protocols for the optimal storage and handling of 4-Nitro-D-phenylalanine hydrochloride.

Physicochemical Profile

A foundational understanding of the physicochemical properties of 4-Nitro-D-phenylalanine hydrochloride is essential for its proper handling. While data for the specific hydrochloride salt is limited, properties can be inferred from the free base, its various isomers, and hydrated forms.

| Property | Value | Source(s) |

| Chemical Name | 2-amino-3-(4-nitrophenyl)propanoic acid, hydrochloride | [5] |

| CAS Number | 147065-06-3 | [6] |

| Molecular Formula | C₉H₁₀N₂O₄ · HCl | [3][5] |

| Molecular Weight | 246.65 g/mol | [3][5] |

| Appearance | Faintly yellow to beige powder or crystalline solid. | [1][4][7] |

| Melting Point | Varies by form; typically high with decomposition (e.g., 214-251 °C for related forms). | [1][3][8] |

| Solubility | Soluble in solvents such as DMSO and Acetone. | [4] |

Note: Properties such as appearance and melting point are often reported for the free amino acid or its monohydrate form. The hydrochloride salt is expected to have comparable characteristics.

Core Stability Profile: Key Factors and Causality

The statement "Stable under recommended storage conditions" is common in safety data sheets but lacks the depth required for rigorous scientific applications.[8] The stability of 4-Nitro-D-phenylalanine hydrochloride is governed by its susceptibility to temperature, light, moisture, and chemical environment.

Thermal Stability

The compound exhibits a high melting point, which is accompanied by decomposition. This is characteristic of many amino acids but is compounded by the presence of the energetic nitro group. Nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures, a critical safety consideration.[9] Therefore, exposure to high heat should be strictly avoided not only to prevent degradation but also to mitigate the risk of a runaway reaction.

Photostability

Hygroscopicity and pH Sensitivity

As a hydrochloride salt, the compound is expected to be hygroscopic. Absorption of atmospheric moisture can lead to physical changes (clumping) and may provide a medium for hydrolytic degradation. In solution, the pH is a critical determinant of stability. The hydrochloride salt will dissociate, and the resulting acidic pH may be protective against certain reactions, but in unbuffered or basic solutions, the free amino group is more susceptible to oxidation and other degradative reactions.

Potential Degradation Pathways

Understanding potential degradation routes is crucial for developing effective stabilization strategies and for identifying potential impurities during analytical characterization. The structure of 4-Nitro-D-phenylalanine hydrochloride suggests two primary pathways of degradation.

Pathway A: Reduction of the Nitro Moiety

The electron-withdrawing nitro group is susceptible to chemical or enzymatic reduction. This is a well-documented pathway for nitroaromatic compounds.[10][11] The reduction typically proceeds in a stepwise manner, forming nitroso and hydroxylamino intermediates, ultimately yielding the corresponding 4-Amino-D-phenylalanine. The formation of these byproducts can significantly impact biological assays and synthetic protocols.

Caption: Stepwise reduction of the aromatic nitro group.

Pathway B: Amino Acid Side-Chain Reactions

Analogous to the metabolic pathways of natural phenylalanine, the core amino acid structure can undergo degradation.[12][13] The two most probable non-enzymatic reactions under harsh storage or experimental conditions are transamination and decarboxylation. Transamination would yield 4-nitrophenylpyruvic acid, while decarboxylation would produce 4-nitrophenylethylamine. These transformations alter the fundamental structure and functionality of the molecule.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-NITRO-DL-PHENYLALANINE | 2922-40-9 [chemicalbook.com]

- 5. 4-Nitrophenylalanine | C9H10N2O4 | CID 65089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Nitro-D-phenylalanine hydrochloride | 147065-06-3 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. L-phenylalanine degradation IV (mammalian, via side chain) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga - UBC Library Open Collections [open.library.ubc.ca]

An In-depth Technical Guide to the Site-Specific Incorporation of 4-Nitro-D-phenylalanine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Expanding the Proteomic Universe

The central dogma of molecular biology elegantly outlines the flow of genetic information from DNA to RNA to protein. For many years, it was believed that the protein synthesis machinery was confined to a standard set of twenty amino acids. However, the rise of synthetic biology has broken this barrier, enabling the expansion of the genetic code to include unnatural amino acids (UAAs). This groundbreaking technology facilitates the precise, site-specific integration of novel chemical functionalities into proteins, creating vast opportunities in drug discovery, materials science, and fundamental biological research. The introduction of UAAs can bestow proteins with new catalytic abilities, improve their stability, or equip them with probes for imaging and tracking.[][2]

This guide offers a comprehensive technical overview of incorporating a specific UAA, 4-Nitro-D-phenylalanine (pNO2-D-Phe), into recombinant proteins. We will explore the fundamental principles, present detailed experimental protocols, and address crucial considerations for successful implementation. As a non-natural, D-enantiomer of a phenylalanine analog, pNO2-D-Phe provides distinct advantages and challenges. Its nitro group serves as a versatile chemical handle for bioconjugation and can function as a spectroscopic probe.[3][4] This guide is intended to provide researchers, scientists, and drug development professionals with the essential knowledge and practical steps to leverage UAA incorporation for their unique research objectives.

Table of Contents

-

Introduction to Unnatural Amino Acid Incorporation

-

The Concept of Genetic Code Expansion

-

Orthogonal Translation Systems: The Key to Specificity

-

Choosing the Right Unnatural Amino Acid

-

-

4-Nitro-D-phenylalanine: A Versatile Tool for Protein Engineering

-

Biochemical Properties and Rationale for Use

-

Synthesis and Availability

-

-

Methodology: Site-Specific Incorporation of 4-Nitro-D-phenylalanine

-

Experimental Workflow Overview

-

Component 1: The Expression Host (E. coli)

-

Component 2: The Orthogonal Aminoacyl-tRNA Synthetase (aaRS)

-

Component 3: The Orthogonal tRNA

-

Component 4: The Target Protein Expression Vector

-

Step-by-Step Protocol for Protein Expression

-

-

Verification and Analysis of Incorporation

-

Initial Screening: Reporter Protein Expression

-

Confirmation of Incorporation: Mass Spectrometry

-

Quantification of Incorporation Efficiency

-

-

Applications in Research and Drug Development

-

Site-Specific Bioconjugation

-

Spectroscopic Probing of Protein Environments

-

Modulation of Protein Function

-

-

Troubleshooting

-

References

Introduction to Unnatural Amino Acid Incorporation

The Concept of Genetic Code Expansion

The genetic code is interpreted in triplets of nucleotides known as codons. Among the 64 possible codons, 61 correspond to the 20 standard amino acids, while the remaining three act as "stop" signals to terminate translation. Genetic code expansion is a technique that repurposes a codon, usually a stop codon, to encode a UAA.[5][6] The amber stop codon (UAG) is most frequently used for this purpose due to its relatively infrequent use in many organisms.[5] This method, called nonsense suppression, enables the site-specific insertion of a UAA into a developing polypeptide chain.[5][7]

Orthogonal Translation Systems: The Key to Specificity

The successful incorporation of a UAA relies on an orthogonal translation system (OTS) .[7][8] An OTS is composed of an aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA) that originate from a different species than the expression host.[6][9][10] This orthogonality ensures that:

-

The orthogonal aaRS does not attach the UAA to any of the host cell's native tRNAs.

-

The host cell's native aaRSs do not attach any of the standard amino acids to the orthogonal tRNA.

This mutual exclusivity is vital for the high fidelity of UAA incorporation. The orthogonal tRNA is engineered to recognize the repurposed codon (e.g., the UAG stop codon), thus delivering the UAA to the ribosome at the designated position in the protein sequence.[11][12]

Caption: The principle of an orthogonal translation system for UAA incorporation.

Choosing the Right Unnatural Amino Acid

A broad array of UAAs with varied functionalities has been successfully incorporated into proteins.[] The selection of a UAA is dictated by its intended application. For example, UAAs with bioorthogonal reactive groups such as azides or alkynes are employed for "click" chemistry-based labeling.[] Others may have fluorescent properties for imaging or photocleavable groups for light-activated protein function. 4-Nitro-D-phenylalanine is classified as a functional group UAA, with its nitro group serving as a handle for additional chemical modifications.[][2]

4-Nitro-D-phenylalanine: A Versatile Tool for Protein Engineering

Biochemical Properties and Rationale for Use

4-Nitro-D-phenylalanine (pNO2-D-Phe) is a non-natural amino acid derived from phenylalanine.[3][13] Its main characteristics and the reasons for its use in protein engineering are detailed in the table below:

| Property | Description | Application |

| Nitro Group | An electron-withdrawing group that can be chemically reduced to an amine. | The resulting amine can be used for site-specific bioconjugation with amine-reactive probes (e.g., NHS esters). |

| Aromatic Ring | The nitro group on the phenyl ring can act as a spectroscopic probe, with its absorbance and fluorescence properties being sensitive to the local environment. | Can be used to study protein folding, conformational changes, and ligand binding.[14] |

| D-enantiomer | The use of a D-amino acid can confer resistance to proteolysis at the site of incorporation. | Can potentially increase the in vivo half-life of therapeutic proteins.[15] |

| Structural Analog | As a phenylalanine analog, it can often be accommodated within the active site of an engineered aaRS that has been evolved from a tyrosyl- or phenylalanyl-tRNA synthetase. | Facilitates the engineering of a suitable orthogonal aaRS. |

Synthesis and Availability

4-Nitro-D-phenylalanine is not a naturally occurring amino acid and requires chemical synthesis. Various synthetic methods have been documented, frequently beginning with D-phenylalanine.[16][17] It is also commercially available from multiple chemical suppliers, which makes it readily accessible for research.[3][18][19][20][21][22]

Methodology: Site-Specific Incorporation of 4-Nitro-D-phenylalanine

Experimental Workflow Overview

The successful integration of pNO2-D-Phe into a target protein depends on the coordinated function of several biological components within an appropriate expression host. The typical workflow is outlined below:

Caption: A generalized workflow for the incorporation of 4-Nitro-D-phenylalanine.

Component 1: The Expression Host (E. coli)

E. coli is a widely used host for recombinant protein expression and UAA incorporation because of its fast growth, well-understood genetics, and the extensive availability of molecular biology tools. Certain strains, modified to decrease the activity of release factor 1 (RF1), which competes with the suppressor tRNA for the UAG codon, can improve the efficiency of UAA incorporation.

Component 2: The Orthogonal Aminoacyl-tRNA Synthetase (aaRS)

An engineered aaRS that specifically identifies and attaches pNO2-D-Phe to the orthogonal tRNA is necessary. This is usually accomplished through directed evolution or rational design of an existing aaRS, like the tyrosyl-tRNA synthetase from Methanocaldococcus jannaschii (MjTyrRS). The gene for the engineered aaRS is generally located on a plasmid with a constitutive or inducible promoter.

Component 3: The Orthogonal tRNA

An orthogonal tRNA that is not recognized by any of the native E. coli aaRSs is crucial. This tRNA is designed with an anticodon (CUA) that recognizes the UAG stop codon. The gene for the orthogonal tRNA is typically expressed from a plasmid as well.

Component 4: The Target Protein Expression Vector

The gene for the protein of interest is inserted into an expression vector. At the intended site of UAA incorporation, the corresponding codon is mutated to a UAG stop codon. This vector will also carry a selectable marker and an inducible promoter to regulate the expression of the target protein.

Step-by-Step Protocol for Protein Expression

This protocol serves as a general guide. It may be necessary to optimize specific parameters (e.g., inducer concentration, temperature, pNO2-D-Phe concentration) for each target protein.

-

Plasmid Co-transformation:

-

Co-transform the plasmids carrying the orthogonal aaRS, the orthogonal tRNA, and the target protein with the UAG mutation into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Spread the transformed cells on LB agar plates with the appropriate antibiotics for plasmid selection.

-

Incubate overnight at 37°C.

-

-

Starter Culture:

-

Inoculate a single colony from the transformation plate into 5 mL of LB medium with the correct antibiotics.

-

Grow the culture overnight at 37°C with shaking (250 rpm).

-

-

Expression Culture:

-

The following day, inoculate 1 L of fresh LB medium (with antibiotics) with the overnight starter culture to an initial OD600 of 0.05-0.1.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

-

Induction:

-

Add 4-Nitro-D-phenylalanine to the culture to a final concentration of 1-2 mM.

-

Induce the expression of the target protein by adding the appropriate inducer (e.g., IPTG for a T7 promoter-based system).

-

If the orthogonal aaRS is under an inducible promoter, its expression may also need to be induced at the same time.

-

Lower the temperature to 18-25°C and continue to grow the culture for 12-16 hours.

-

-

Cell Harvest and Lysis:

-

Collect the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in an appropriate lysis buffer (e.g., containing lysozyme, DNase, and protease inhibitors).

-

Break open the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Protein Purification:

-

Purify the target protein from the clarified lysate using a suitable chromatography technique (e.g., affinity chromatography if the protein has a tag, ion-exchange chromatography, or size-exclusion chromatography).

-

Verification and Analysis of Incorporation

Initial Screening: Reporter Protein Expression

A common preliminary check for successful UAA incorporation utilizes a reporter protein, such as superfolder green fluorescent protein (sfGFP).[7] A UAG codon is inserted at a permissive site in the sfGFP gene. If the UAA is incorporated successfully, full-length, fluorescent sfGFP will be produced. Without the UAA, translation will stop at the UAG codon, leading to no fluorescence.

Confirmation of Incorporation: Mass Spectrometry

Mass spectrometry (MS) is the definitive method for confirming the site-specific incorporation of a UAA.[][23][24]

-

Intact Protein Mass Analysis: The molecular weight of the purified protein can be measured using techniques like electrospray ionization mass spectrometry (ESI-MS). The observed mass should match the theoretical mass of the protein with the incorporated pNO2-D-Phe.

-

Peptide Mapping: The protein can be digested with a specific protease (e.g., trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the identification of the specific peptide containing the UAA and confirms the exact location of incorporation.

Quantification of Incorporation Efficiency

The efficiency of UAA incorporation can be approximated by comparing the yield of the full-length protein made in the presence of the UAA to the amount of truncated protein produced without it. More precise methods, such as quantitative mass spectrometry, can also be utilized.[]

Applications in Research and Drug Development

The ability to incorporate 4-Nitro-D-phenylalanine into proteins creates numerous exciting possibilities:

Site-Specific Bioconjugation

The nitro group of pNO2-D-Phe can be chemically converted to an amine. This new amine can then serve as a chemical handle for the site-specific attachment of various molecules, including:

-

Fluorescent dyes: For protein labeling and imaging.

-

Polyethylene glycol (PEG): To extend the in vivo half-life of therapeutic proteins.

-

Small molecule drugs: To develop antibody-drug conjugates (ADCs) with a precisely controlled drug-to-antibody ratio.

Spectroscopic Probing of Protein Environments

The nitroaromatic side chain of pNO2-D-Phe can function as a sensitive spectroscopic probe. Changes in the local environment of the UAA, such as those resulting from protein folding, conformational shifts, or ligand binding, can be tracked by observing changes in its UV-visible absorbance or fluorescence properties.[14][25]

Modulation of Protein Function

The introduction of a bulky, electron-withdrawing group like the nitrophenyl group can be used to alter a protein's activity. For instance, incorporating pNO2-D-Phe into the active site of an enzyme could change its substrate specificity or catalytic efficiency.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low protein yield | - Inefficient UAA incorporation- Toxicity of the UAA or the orthogonal components- Suboptimal expression conditions | - Optimize the concentration of 4-Nitro-D-phenylalanine.- Use an E. coli strain with improved suppression efficiency (e.g., RF1 knockout).- Vary the induction temperature and time.- Use a weaker promoter for the target protein. |

| No protein expression | - Incorrect plasmid constructs- Inactive orthogonal components- Lethal effect of UAA incorporation | - Sequence verify all plasmids.- Test the activity of the orthogonal aaRS and tRNA with a reporter system.- Choose a different site for UAA incorporation. |

| High levels of truncated protein | - Inefficient suppression of the UAG codon- Premature termination of translation | - Increase the concentration of the orthogonal tRNA.- Use a host strain with reduced RF1 activity. |

| Misinorporation of canonical amino acids | - Lack of orthogonality of the aaRS/tRNA pair | - Re-engineer the orthogonal aaRS to improve its specificity for 4-Nitro-D-phenylalanine. |

References

-

Neelmeier, J., et al. (2021). Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET. Nature Communications, 12(1), 1-11. (URL: [Link])

-

Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. (2020). International Journal of Molecular Sciences, 21(18), 6843. (URL: [Link])

- Orthogonal translation components for the in vivo incorporation of unnatural amino acids.

-

Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. (2021). Methods in Molecular Biology, 2235, 135-146. (URL: [Link])

- Orthogonal translation components for in vivo incorporation of unnatural amino acids.

-

Scheme of non-standard amino acid incorporation using an orthogonal translation system via amber suppression. - ResearchGate. (URL: [Link])

-

Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. (1999). Proceedings of the National Academy of Sciences, 96(21), 11819-11824. (URL: [Link])

-

Strategies for Incorporating Unnatural Amino Acids into Proteins - MolecularCloud. (URL: [Link])

-

Study on the synthesis of L-4-nitrophenylalanine - ResearchGate. (URL: [Link])

-

4-Nitro-DL-phenylalanine, 4-Nitro-D-phenylalanine Manufacturers and Suppliers - Price. (URL: [Link])

-

Genetic Encoding of 4-Nitro-L-Phenylalanine in Eukaryotes - UNL MediaHub. (2021). (URL: [Link])

- Chemical synthesis method of chiral D-phenylalanine.

-

Unnatural Amino Acids: Methods and Protocols | Request PDF - ResearchGate. (URL: [Link])

-

Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase. (2014). ACS Chemical Biology, 9(7), 1546-1551. (URL: [Link])

-

How to Determine the Amino Acids of Unknown Proteins | Baite Paike Biotechnology. (URL: [Link])

-

Synthesis of p-nitrophenylalanine - PrepChem.com. (URL: [Link])

-

4-Nitrophenylalanine | C9H10N2O4 | CID 65089 - PubChem. (URL: [Link])

-

Experimental methods for scanning unnatural amino acid mutagenesis. (2011). Methods in Molecular Biology, 705, 349-360. (URL: [Link])

-

Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. (2014). ACS Chemical Biology, 9(3), 639-644. (URL: [Link])

-

Synthesis and protein incorporation of azido-modified unnatural amino acids. (2014). Organic & Biomolecular Chemistry, 12(34), 6640-6647. (URL: [Link])

-

Amended Safety Assessment of 4-Nitro-o-Phenylenediamine as Used in Cosmetics. (2025). (URL: [Link])

-

Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. (2022). Journal of the American Chemical Society, 144(35), 16016-16027. (URL: [Link])

-

The Role of L Phenylalanine in Protein Synthesis - Wuxi Jinghai Amino Acid Co., Ltd. (2024). (URL: [Link])

-

The structures of two spectroscopic reporter UAAs:... - ResearchGate. (URL: [Link])

-

Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2024). Scientific Reports, 14(1), 1-11. (URL: [Link])

Sources

- 2. Strategies for Incorporating Unnatural Amino Acids into Proteins | MolecularCloud [molecularcloud.org]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement [mdpi.com]

- 6. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 7. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. EP2380982A1 - Orthogonal translation components for the in vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]

- 10. CN102827827A - Orthogonal translation components for in vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]

- 11. Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. 4-Nitrophenylalanine | C9H10N2O4 | CID 65089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Genetic Encoding of 4-Nitro-L-Phenylalanine in Eukaryotes | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]

- 15. researchgate.net [researchgate.net]

- 16. CN102234241A - Chemical synthesis method of chiral D-phenylalanine - Google Patents [patents.google.com]

- 17. prepchem.com [prepchem.com]

- 18. 4-NITRO-DL-PHENYLALANINE | 2922-40-9 [chemicalbook.com]

- 19. 4-Nitro-DL-phenylalanine, 4-Nitro-D-phenylalanine Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 20. 4-Nitro- DL -phenylalanine 98 2922-40-9 [sigmaaldrich.com]

- 21. 4-Nitro- DL -phenylalanine 98 2922-40-9 [sigmaaldrich.com]

- 22. scbt.com [scbt.com]

- 23. Protein Amino Acid Analysis-Techniques, Instruments, and Applications - Creative Proteomics [creative-proteomics.com]

- 24. How to Determine the Amino Acids of Unknown Proteins | Baite Paike Biotechnology [en.biotech-pack.com]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Incorporation of 4-Nitro-D-phenylalanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Foreword: The Strategic Utility of 4-Nitro-D-phenylalanine in Peptide Chemistry

The deliberate incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. Among these, 4-Nitro-D-phenylalanine, a derivative of phenylalanine, offers a unique set of properties that researchers can exploit for a variety of applications. The presence of the nitro group on the aromatic ring introduces distinct electronic and spectroscopic characteristics.[][2] This modification can serve as an infrared (IR) probe to monitor peptide conformational changes or as an effective Förster Resonance Energy Transfer (FRET) quencher in the design of sensitive biosensors.[3] Furthermore, the D-configuration of this amino acid can enhance the peptide's stability against enzymatic degradation.[]

This guide provides a comprehensive and experience-driven protocol for the successful incorporation of 4-Nitro-D-phenylalanine into peptide chains using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the critical aspects of the methodology, from the properties of the building block to the nuances of coupling and cleavage, with a focus on anticipating and mitigating potential challenges.

Understanding the Building Block: Fmoc-D-4-nitrophenylalanine

The success of any peptide synthesis begins with a thorough understanding of the building blocks. Fmoc-D-4-nitrophenylalanine is the key reagent for introducing the 4-nitro-D-phenylalanine residue.[][4] Its fluorenylmethoxycarbonyl (Fmoc) protecting group is strategically employed for the selective protection of the alpha-amino group, which is central to the stepwise elongation of the peptide chain in Fmoc-based SPPS.[4][5]

| Property | Value | Source |

| Synonyms | Fmoc-D-Phe(4-NO2)-OH, Fmoc-p-nitro-D-Phe-OH | [4] |

| CAS Number | 177966-63-1 | [4][6][7] |

| Molecular Formula | C₂₄H₂₀N₂O₆ | [][4] |

| Molecular Weight | 432.4 g/mol | [4] |

| Melting Point | 213-217 °C | [][4] |

| Appearance | White to yellowish powder | [2] |

| Purity (HPLC) | ≥ 99% | [4] |

| Storage Conditions | 0-8 °C | [][4] |

The nitro group imparts increased reactivity to the compound, making it a valuable asset in medicinal chemistry for creating bioactive peptides and targeted drug delivery systems.[4]

The SPPS Workflow for Incorporating 4-Nitro-D-phenylalanine: A Visual Guide

Solid-Phase Peptide Synthesis (SPPS) is a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[5][8] The following diagram illustrates the key stages of incorporating Fmoc-D-4-nitrophenylalanine into a peptide sequence.

Figure 1: A schematic representation of the Solid-Phase Peptide Synthesis (SPPS) cycle for the incorporation of Fmoc-D-4-nitrophenylalanine.

Detailed Protocol for the Incorporation of 4-Nitro-D-phenylalanine

This protocol is designed for manual SPPS but can be adapted for automated synthesizers. All operations should be performed in a fume hood with appropriate personal protective equipment.

Materials and Reagents:

-

Fmoc-D-4-nitrophenylalanine

-

SPPS-grade resin (e.g., Rink Amide resin for C-terminal amides)

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Coupling reagents:

-

O-(Benzotriazol-1-yl)-N,N,N′, N′-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

-